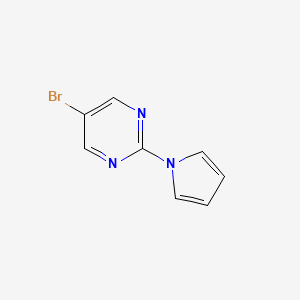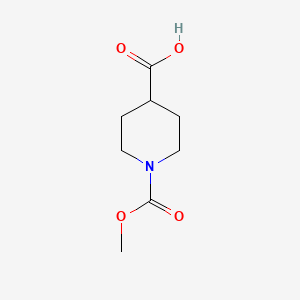
N-Cbz-4-piperidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-4-piperidineacetic acid: is a chemical compound with the molecular formula C₁₅H₁₉NO₄. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-4-piperidineacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of an acetic acid moiety at the 4-position of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl chloroformate to form N-Cbz-4-piperidone, which is then reduced to N-Cbz-4-piperidine. The final step involves the carboxylation of the 4-position to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Cbz-4-piperidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cbz-4-piperidone, while reduction may produce N-Cbz-4-piperidinol .
Scientific Research Applications
Chemistry: N-Cbz-4-piperidineacetic acid is widely used as an intermediate in the synthesis of various organic compounds. Its protected piperidine ring makes it a valuable building block for the construction of complex molecules .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for investigating the biological activity of piperidine-containing molecules .
Medicine: Its piperidine core is a common motif in many therapeutic agents .
Industry: this compound is used in the production of fine chemicals and specialty chemicals. Its versatility in chemical synthesis makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-Cbz-4-piperidineacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group provides protection to the piperidine nitrogen, allowing selective reactions at other positions on the molecule. The compound can act as a precursor to active pharmaceutical ingredients by undergoing deprotection and subsequent functionalization .
Comparison with Similar Compounds
N-Boc-4-piperidineacetic acid: Similar to N-Cbz-4-piperidineacetic acid but with a tert-butyloxycarbonyl (Boc) protecting group.
N-Fmoc-4-piperidineacetic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the benzyloxycarbonyl group.
Uniqueness: this compound is unique due to its benzyloxycarbonyl protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNUQMSIKUGVKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363611 |
Source


|
| Record name | N-Cbz-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-28-3 |
Source


|
| Record name | N-Cbz-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














